3-Cyclobutene-1,2-dicarboxylicacid,monomethylester,(1R,2S)-(9CI)
3-Cyclobutene-1,2-dicarboxylicacid,monomethylester,(1R,2S)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
151715-95-6
VCID:
VC0124929
InChI:
InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1
SMILES:
COC(=O)C1C=CC1C(=O)O
Molecular Formula:
C7H8O4
Molecular Weight:
156.14 g/mol
3-Cyclobutene-1,2-dicarboxylicacid,monomethylester,(1R,2S)-(9CI)
CAS No.: 151715-95-6
Main Products
VCID: VC0124929
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
CAS No. | 151715-95-6 |
---|---|
Product Name | 3-Cyclobutene-1,2-dicarboxylicacid,monomethylester,(1R,2S)-(9CI) |
Molecular Formula | C7H8O4 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | (1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1 |
Standard InChIKey | MTWLXSDEHFKHPV-CRCLSJGQSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C=C[C@@H]1C(=O)O |
SMILES | COC(=O)C1C=CC1C(=O)O |
Canonical SMILES | COC(=O)C1C=CC1C(=O)O |
Synonyms | 3-Cyclobutene-1,2-dicarboxylicacid,monomethylester,(1R,2S)-(9CI) |
PubChem Compound | 10855713 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume